3,5-Diisopropoxybenzaldehyde
Overview
Description
3,5-Diisopropoxybenzaldehyde is an organic compound with the molecular formula C13H18O3 . It is also known as 1-(3,5-bis(isopropoxy)phenyl)ethanone.
Synthesis Analysis
The synthesis of 3,5-Diisopropoxybenzaldehyde can be achieved through various methods. One such method involves the reaction of 3,5-diisopropoxybenzoic acid with acetic anhydride and triethylamine at 110℃ for 12 hours . Another method involves the reaction with potassium hydroxide in ethanol and water at 20℃ .Molecular Structure Analysis
The molecular structure of 3,5-Diisopropoxybenzaldehyde consists of a benzene ring with two isopropoxy groups and an aldehyde group attached to it .Physical And Chemical Properties Analysis
3,5-Diisopropoxybenzaldehyde is a white to light-yellow crystalline powder. It has a molecular weight of 222.28 g/mol . The exact boiling point is not documented .Scientific Research Applications
Quantum Chemical Insight into Molecular Structure
3,5-Di-tert-butyl-2-hydroxybenzaldehyde, a derivative of 3,5-Diisopropoxybenzaldehyde, has been extensively studied for its molecular structure using techniques like FT-IR, FT-Raman, UV-Visible, and NMR spectroscopy. This study offers valuable insights into the electronic parameters and antiviral activity against influenza viruses (Mary & James, 2020).
Conformational Behavior in Aryl-Substituted Resorc[4]arenes
Research into the conformational behavior of aryl-substituted resorc[4]arenes, synthesized using 3,5-diisopropoxybenzaldehyde, provides insight into the stability and dynamics of these molecules, which has implications in materials science and molecular design (Kaminský et al., 2011).
Electrodeposition and Electrocatalysis
Studies on dihydroxybenzaldehyde (DHB) isomers, closely related to 3,5-Diisopropoxybenzaldehyde, reveal their potential in oxidative electrodeposition and electrocatalytic activities, particularly in the oxidation of NADH. This has significant implications for the development of biosensors and other electrochemical devices (Pariente et al., 1996).
Synthesis and Characterization of Metal-Based Compounds
Research demonstrates the synthesis of Schiff base compounds using derivatives of 3,5-Diisopropoxybenzaldehyde. These studies explore their biological properties, such as antioxidant, enzyme inhibition, and antimicrobial activities, which are pivotal in medicinal chemistry (Sumrra et al., 2018).
Crystal Structure Determination
properties
IUPAC Name |
3,5-di(propan-2-yloxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-9(2)15-12-5-11(8-14)6-13(7-12)16-10(3)4/h5-10H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJSOGIYAICWMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)C=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70461962 | |
Record name | 3,5-diisopropoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70461962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Diisopropoxybenzaldehyde | |
CAS RN |
94169-64-9 | |
Record name | 3,5-diisopropoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70461962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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